

Volumetric and spectrophotometric methods for Pridinol mesylate determination

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for the Determination of Pridinol Mesylate

These application notes provide detailed protocols for the quantitative determination of **Pridinol** Mesylate in raw material using volumetric and spectrophotometric methods. The described procedures are intended for researchers, scientists, and professionals in drug development and quality control.

Volumetric Determination of Pridinol Mesylate

This method is based on the reaction of **Pridinol** Mesylate with sodium lauryl sulphate in a diluted sulphuric acid medium. The endpoint of the titration is determined using dimethyl yellow indicator, which results in a color change in the organic layer.[1][2][3][4] This ion-pair titration is a simple, cost-effective, and accurate method for quantifying **Pridinol** Mesylate.[1][2][3]

Experimental Protocol

Reagents and Materials:

- Pridinol Mesylate standard
- Sodium Lauryl Sulphate (0.01 N), standardized
- Sulphuric Acid (10% w/v)



- Dichloromethane
- Dimethyl Yellow indicator
- Distilled water
- 100 mL Conical flasks
- Burette
- Pipettes

Procedure:

- Accurately weigh a specific amount of **Pridinol** Mesylate and transfer it to a 100 mL conical flask.
- Dissolve the sample in 20 mL of distilled water and 5 mL of 10% (w/v) sulphuric acid.
- Add 20 mL of dichloromethane and 3 drops of dimethyl yellow indicator to the flask.
- Shake the flask vigorously.
- Titrate the solution with standardized 0.01 N sodium lauryl sulphate.
- After each addition of the titrant, shake the flask vigorously.
- Continue the titration until the organic layer changes color from yellow to red-orange, indicating the endpoint.[1][2]

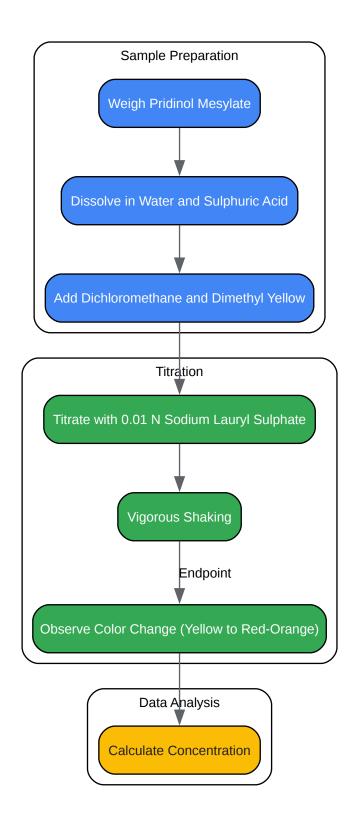
Data Presentation



Parameter	Value	Reference
Linearity Range	25% - 125% (w/v)	[1]
Correlation Coefficient (r)	0.9998	[1]
Regression Equation	y = 0.2605061x + 0.0254146	[1]
Relative Standard Deviation (RSD)	0.2%	[1]

Workflow Diagram





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Volumetric Titration Workflow for **Pridinol** Mesylate



Spectrophotometric Determination of Pridinol Mesylate

Spectrophotometric methods offer a rapid and sensitive approach for the determination of **Pridinol** Mesylate. Several techniques can be employed, including Q-absorbance ratio, derivative spectrophotometry, and H-Point Standard Addition Method (HPSAM), particularly for the simultaneous analysis of **Pridinol** Mesylate in combination with other drugs like Diclofenac Sodium.[5][6]

Experimental Protocols

A. Q-Absorbance Ratio Method

This method is suitable for the simultaneous determination of **Pridinol** Mesylate and another compound, such as Diclofenac Sodium. It involves measuring the absorbance at the isosbestic point of the two drugs and the λ max of one of the drugs.[5][6]

Procedure:

- Prepare standard solutions of **Pridinol** Mesylate and the second drug (e.g., Diclofenac Sodium) in a suitable solvent.
- Scan the solutions in a UV-Vis spectrophotometer to determine the λmax of Pridinol
 Mesylate and the isosbestic point.
- For Pridinol Mesylate with Diclofenac Sodium, the selected wavelengths are 258 nm (λmax of Pridinol Mesylate) and 265 nm (isosbestic point).[5][6]
- Prepare a series of solutions with varying concentrations of **Pridinol** Mesylate within its linear range.
- Measure the absorbance of the standard solutions at the selected wavelengths.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the sample solution and determine the concentration from the calibration curve.



B. Second Derivative Spectrophotometric Method

This method utilizes the second derivative of the absorption spectrum to eliminate background interference and resolve overlapping spectra. The determination is made at the zero-crossing wavelength of the interfering substance.[5][6]

Procedure:

- Prepare standard solutions of **Pridinol** Mesylate.
- Record the UV absorption spectra of the standard solutions.
- Generate the second derivative spectra.
- Identify the zero-crossing point of any interfering substance.
- Measure the amplitude of the second derivative peak of **Pridinol** Mesylate at the selected wavelength.
- Construct a calibration curve by plotting the derivative amplitude against the concentration.
- Measure the derivative amplitude of the sample solution and determine the concentration.

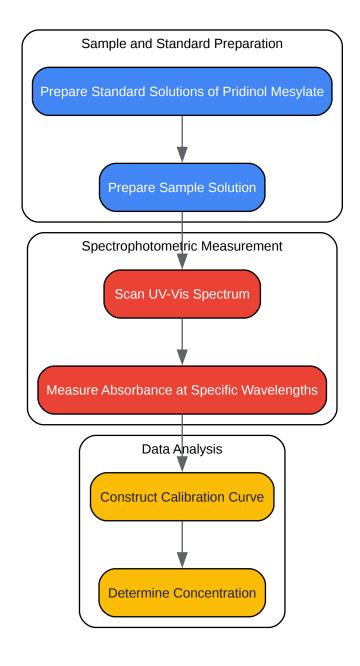
Data Presentation



Method	Linearity Range (μg/mL)	Wavelengths (nm)	Accuracy (Recovery %)	Reference
Q-Absorbance Ratio	14 - 56	258 (λmax), 265 (isosbestic)	100.64 ± 0.36	[5][6]
Second Derivative	4.0 - 30.0	Zero-crossing wavelength	101.98 ± 0.11	[5][6]
H-Point Standard Addition (zero- order)	-	224.18, 235.10	100.4 ± 0.545	[5]
H-Point Standard Addition (second- derivative)	-	-	100.12 ± 0.35	[5]

Workflow Diagram





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Spectrophotometric Analysis Workflow for Pridinol Mesylate

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- To cite this document: BenchChem. [Volumetric and spectrophotometric methods for Pridinol mesylate determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678096#volumetric-and-spectrophotometric-methods-for-pridinol-mesylate-determination]

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